1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable phenyl precursor with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of thiophenols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a difluoromethoxy group instead of trifluoromethoxy.
1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
1-(2-(Trifluoromethoxy)-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups is relatively rare and can lead to novel applications in various fields.
Properties
Molecular Formula |
C11H8F6O2S |
---|---|
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-[2-(trifluoromethoxy)-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O2S/c1-6(18)5-7-8(19-10(12,13)14)3-2-4-9(7)20-11(15,16)17/h2-4H,5H2,1H3 |
InChI Key |
SGUKALILAYIYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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